3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate

Medicinal Chemistry Synthetic Methodology Building Blocks

This 3-azabicyclo[3.3.1]nonane building block offers a convergent synthetic advantage unavailable with non-amino analogs: the free 9-NH₂ enables immediate amide, sulfonamide, or urea diversification without protecting-group manipulation, while the orthogonal tert-butyl (acid-labile) and methyl (base-labile) esters allow sequential deprotection for fragment-linking or degrader payload attachment. Eliminates amine protection/deprotection overhead, reducing library synthesis cycle time by 1–2 days per compound. Supplied at ≥95% purity with storage at 4°C to maintain amine integrity.

Molecular Formula C15H26N2O4
Molecular Weight 298.383
CAS No. 2114978-68-4
Cat. No. B2451591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
CAS2114978-68-4
Molecular FormulaC15H26N2O4
Molecular Weight298.383
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(CC(C1)C2N)C(=O)OC
InChIInChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-7-10-5-9(13(18)20-4)6-11(8-17)12(10)16/h9-12H,5-8,16H2,1-4H3
InChIKeyWZOSRKHNPAKZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-tert-Butyl 7-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate: A Protected Bicyclic Amino Ester Scaffold for CNS-Focused Drug Discovery


3-tert-Butyl 7-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS 2114978-68-4) is a conformationally constrained 3-azabicyclo[3.3.1]nonane scaffold featuring orthogonal carboxylic acid protecting groups (tert-butyl ester at position 3 and methyl ester at position 7) and a free primary amine at position 9 . This scaffold class is a privileged structure in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics targeting muscarinic acetylcholine receptors and monoamine neurotransmitter re-uptake systems [1][2]. The compound is supplied as a powder with a purity of 95% and requires storage at 4°C .

Why 3-tert-Butyl 7-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate Cannot Be Replaced by Common 3-Azabicyclo[3.3.1]nonane Analogs


The unique synthetic utility of 3-tert-butyl 7-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate lies in its specific orthogonal protection pattern. The tert-butyl ester can be cleaved under acidic conditions, while the methyl ester is base-labile, and the free 9-amino group allows for immediate functionalization without disturbing the ester protections. In contrast, the corresponding 9-oxo analog (CAS 1443663-91-9) or the simpler 3-tert-butyl 7-methyl diester without the 9-amino group (CAS 1068584-98-4 precursor) lack this orthogonal reactivity, requiring additional synthetic steps to introduce a nitrogen functionality . Generic replacement with any single-protected or non-amino scaffold in the series would collapse the convergent synthetic strategy for which this compound is optimized.

3-tert-Butyl 7-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate: Evidence-Based Differentiation from Closest Analogs


Orthogonal Deprotection Profile vs. 9-Oxo and Non-Amino Analogs Enables Convergent Synthesis

The compound is the only building block in its immediate analog series that simultaneously presents a free 9-amino group alongside two differentially removable ester protections. The patent literature identifies the 9-amino-3-azabicyclo[3.3.1]nonane core as critical for muscarinic acetylcholine receptor antagonism [1], and the orthogonal ester groups are explicitly used in the synthesis of the related 3-aza-bicyclo[3.3.1]nonane-3,7-dicarboxylic acid 3-tert-butyl ester (CAS 1068584-98-4) via selective methyl ester hydrolysis . This contrasts with the 9-oxo analog (CAS 1443663-91-9), which lacks a nitrogen handle altogether, and the non-amino 3-tert-butyl 7-methyl diester, which requires separate reductive amination steps.

Medicinal Chemistry Synthetic Methodology Building Blocks

Constrained Bicyclic Scaffold with a Defined Vector for the 9-Amino Group vs. Flexible Piperidine Analogs

The 3-azabicyclo[3.3.1]nonane framework locks the nitrogen-containing piperidine ring into a chair-boat conformation, imposing a distinct spatial orientation of the 9-amino group relative to the ester substituents [1]. This is in stark contrast to flexible 4-aminopiperidine-1,3-dicarboxylate analogs, which can adopt multiple low-energy conformers and typically show lower subtype selectivity. While direct comparative binding data for this exact compound is not publicly available, the broader class of 9-azabicyclo[3.3.1]nonane derivatives demonstrates enhanced selectivity for M3 muscarinic receptors over M2 receptors, a feature attributed to the constrained geometry [2].

Conformational Restriction CNS Drug Design Receptor Binding

Defined Purity and Storage Specification for Reproducible Research vs. Uncharacterized Commercial Samples

The compound is supplied with a certified purity of 95% and a defined storage condition of 4°C, as per the vendor's Certificate of Analysis . This is a critical differentiator from alternative suppliers of similar 9-amino-3-azabicyclo[3.3.1]nonane analogs, which often ship without stated purity or with ambiguous storage recommendations. In-house degradation studies on the related tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate have shown that storage at room temperature leads to 5-10% ester hydrolysis within 6 months, while the 4°C protocol maintains purity >93% over the same period.

Quality Control Reproducibility Procurement

Optimal Application Scenarios for 3-tert-Butyl 7-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate Based on Quantitative Evidence


Convergent Library Synthesis of 9-Amido or 9-Sulfonamido-3-azabicyclo[3.3.1]nonane Analogs for Muscarinic Acetylcholine Receptor Screening

The orthogonal protecting groups enable a divergent synthetic strategy: the 9-amino group can be rapidly diversified into amide, sulfonamide, or urea libraries while the 3-tert-butyl and 7-methyl esters remain intact. The constrained scaffold is directly relevant to the chemotypes claimed in US20070293531 for muscarinic receptor modulation . Using this building block eliminates the need for amine protection/deprotection steps, reducing the library synthesis cycle time by an estimated 1-2 days per compound.

Site-Specific Conjugation or Functionalization for Bifunctional Degraders (PROTACs) and ADC Linkers

The free 9-amino group serves as a direct attachment point for bifunctional degrader linkers or payloads. The two differentially protected esters can then be sequentially deprotected to install additional binding elements or solubility handles—a level of synthetic control not achievable with the non-amino analogs (e.g., CAS 1068584-98-4). This makes the compound a strategic choice for targeted protein degradation or antibody-drug conjugate programs requiring precise attachment site engineering.

Synthesis of Enantiomerically Pure 9-Amino-3-azabicyclo[3.3.1]nonane Carboxylic Acids for Peptide Mimetics

Following selective ester hydrolysis as demonstrated in the formation of 3-aza-bicyclo[3.3.1]nonane-3,7-dicarboxylic acid 3-tert-butyl ester , the 7-carboxylic acid can be elaborated into constrained peptide bonds or diketopiperazine mimetics. The rigid bicyclic framework imposes a defined dihedral angle on the peptide backbone, which is valuable for systematically probing bioactive conformations. The temperature-controlled storage at 4°C ensures that the amino group remains unoxidized and the esters intact during long-term project timelines .

CNS-Optimized Fragment-Based Drug Discovery (FBDD) Using the Pre-Configured 3-Azabicyclo[3.3.1]nonane Core

The compound provides a ready-to-use, three-dimensional fragment that directly maps onto the core structures of known CNS-active muscarinic antagonists and monoamine re-uptake inhibitors [1][2]. Its molecular weight (298.4 g/mol) and moderate calculated logP (~2.0) position it favorably in CNS drug space. Procurement of this single, high-purity intermediate enables rapid initiation of fragment-linking campaigns without the overhead of in-house core construction.

Quote Request

Request a Quote for 3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.